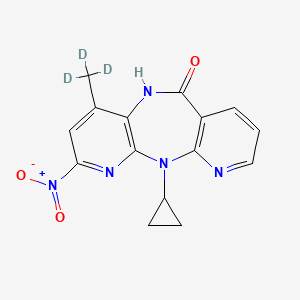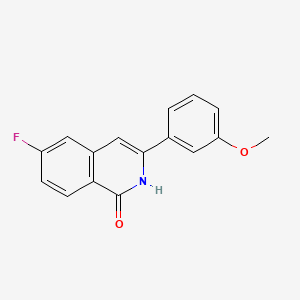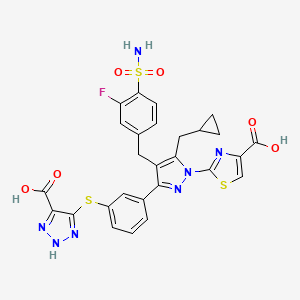
L-Alloisoleucine-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alloisoleucine-d10 is a deuterium-labeled version of L-Alloisoleucine, a branched-chain amino acid and a stereoisomer of L-isoleucine. This compound is commonly found in human plasma, albeit at low levels. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alloisoleucine-d10 typically involves the incorporation of deuterium into L-Alloisoleucine. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions
L-Alloisoleucine-d10 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keto acids, while reduction can yield various deuterated derivatives .
Scientific Research Applications
L-Alloisoleucine-d10 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Used in the diagnosis and monitoring of metabolic disorders such as maple syrup urine disease.
Industry: Employed in the development of pharmaceuticals to study drug metabolism and pharmacokinetics.
Mechanism of Action
L-Alloisoleucine-d10 exerts its effects primarily through its incorporation into metabolic pathways. It acts as a substrate for various enzymes involved in amino acid metabolism, including branched-chain aminotransferase and branched-chain ketoacid dehydrogenase. These enzymes catalyze the conversion of this compound into its corresponding keto acids, which are further metabolized to produce energy .
Comparison with Similar Compounds
Similar Compounds
L-Isoleucine: Another branched-chain amino acid with similar metabolic pathways.
L-Leucine: Shares similar metabolic functions but differs in its structural configuration.
Valine: Another branched-chain amino acid involved in similar metabolic processes.
Uniqueness
L-Alloisoleucine-d10 is unique due to its deuterium labeling, which makes it an invaluable tool in tracing metabolic pathways and studying the pharmacokinetics of drugs. This labeling allows for more precise and accurate measurements in various scientific studies .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
141.23 g/mol |
IUPAC Name |
(2S,3R)-2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1/i1D3,2D3,3D2,4D,5D |
InChI Key |
AGPKZVBTJJNPAG-JENBSKHFSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)([C@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])N |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)




![[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15143131.png)





![3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15143160.png)

